molecular formula C10H19N3O2 B2523477 N-(butan-2-yl)-4-formylpiperazine-1-carboxamide CAS No. 1022580-70-6

N-(butan-2-yl)-4-formylpiperazine-1-carboxamide

Cat. No.: B2523477
CAS No.: 1022580-70-6
M. Wt: 213.281
InChI Key: CZBCXTXHRYZAHD-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4-formylpiperazine-1-carboxamide is a synthetic piperazine derivative characterized by a formyl group at the 4-position of the piperazine ring and a butan-2-yl carboxamide substituent. These analogs often serve as intermediates in pharmaceutical chemistry or as bioactive agents targeting neurological, antimicrobial, or metabolic disorders .

Properties

IUPAC Name

N-butan-2-yl-4-formylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-3-9(2)11-10(15)13-6-4-12(8-14)5-7-13/h8-9H,3-7H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBCXTXHRYZAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)N1CCN(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-formylpiperazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of butan-2-amine with 4-formylpiperazine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Reactivity of the Formyl Group

The aldehyde moiety is highly reactive, participating in nucleophilic additions and redox reactions.

Reaction Type Reagents/Conditions Products Key Findings
Nucleophilic Addition Primary amines (e.g., methylamine)Schiff base formation: N-(butan-2-yl)-4-(R-iminomethyl)piperazine-1-carboxamide pH 6–8, room temperature; reversible under acidic hydrolysis .
Reduction NaBH4, EtOHN-(butan-2-yl)-4-(hydroxymethyl)piperazine-1-carboxamide Selective reduction without affecting the carboxamide group .
Oxidation KMnO4, acidic conditionsN-(butan-2-yl)-4-carboxypiperazine-1-carboxamide Requires harsh conditions; competing piperazine ring oxidation may occur.

Carboxamide Group Transformations

The carboxamide can undergo hydrolysis or serve as a hydrogen-bond donor in supramolecular interactions.

Reaction Type Reagents/Conditions Products Key Findings
Acidic Hydrolysis 6M HCl, refluxPiperazine-1-carboxylic acid + butan-2-amine Quantitative yield under prolonged reflux; side reactions rare .
Basic Hydrolysis NaOH (aq.), 100°CSodium piperazine-1-carboxylate + butan-2-amine Faster than acidic hydrolysis but may degrade the piperazine ring .

Piperazine Ring Modifications

The secondary amines in the piperazine ring enable alkylation and acylation.

Reaction Type Reagents/Conditions Products Key Findings
Alkylation Ethyl bromoacetate, K2CO3, DMFN-(butan-2-yl)-4-formyl-1-(ethoxycarbonylmethyl)piperazine-1-carboxamideRegioselectivity favors substitution at the less hindered nitrogen.
Acylation Acetyl chloride, pyridineN-(butan-2-yl)-4-formyl-1-acetylpiperazine-1-carboxamide Requires anhydrous conditions; yields >80% .

Stability and Side Reactions

  • Thermal Stability : Decomposition observed >200°C, primarily via formyl group decarbonylation.

  • Photochemical Reactivity : UV exposure induces intermolecular crosslinking via formyl radical intermediates .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds similar to N-(butan-2-yl)-4-formylpiperazine-1-carboxamide exhibit significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These findings suggest potential therapeutic applications in treating drug-resistant infections .
  • Anticancer Potential : The compound is being investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that certain piperazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

2. Biological Research

  • Mechanism of Action : The mechanism through which this compound exerts its biological effects involves interactions with molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological responses.
  • High-throughput Screening : The compound has been utilized in high-throughput screening assays to identify novel biological activities, particularly in the context of drug discovery for diseases like cancer and viral infections .

3. Industrial Applications

  • Specialty Chemicals : In the chemical industry, this compound serves as a building block for synthesizing specialty chemicals. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Antimicrobial Efficacy

A study demonstrated that a related compound exhibited strong bactericidal activity against both susceptible and drug-resistant strains of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of last-resort antibiotics like vancomycin, indicating the compound's potential as an alternative treatment option for resistant infections .

Anticancer Activity

In vitro studies have shown that this compound derivatives can effectively inhibit the growth of various cancer cell lines. For instance, one derivative was found to reduce cell viability significantly in colorectal carcinoma cells, suggesting its potential use in cancer therapy .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesEffective against MRSA and VREfm; inhibits cancer cell growth
Biological ResearchMechanism of action studiesModulates enzyme activity; interacts with specific receptors
Industrial ApplicationsBuilding block for specialty chemicalsUsed in synthesis of novel materials

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Piperazine-Carboxamide Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (NMR, IR) Source
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) Fluorophenyl, quinazolinone-methyl 52.2 189.5–192.1 δH: 8.21 (s, 1H, NH), δC: 164.2 (C=O)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Chlorophenyl, ethyl N/A N/A Piperazine ring in chair conformation
N-Pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide (2o) Trifluoromethylbenzoyl, pentadecyl N/A 178.5–180.0 IR: 1680 cm⁻¹ (C=O), δH: 7.85 (d, 2H, Ar-H)
N-(3-Hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34) Methoxyphenyl, hydroxybutyl 63 239–240 (HCl salt) δH: 3.76 (s, 3H, OCH₃), δC: 159.8 (C=O)

Key Observations :

  • Substituent Effects on Melting Points : Fluorinated or chlorinated aryl groups (e.g., A2, A3 in ) exhibit higher melting points (189–197°C) compared to aliphatic chains (e.g., 2o in : 178–180°C). Hydrophilic groups like hydroxyl (Compound 34, ) further increase melting points due to hydrogen bonding .
  • Spectral Signatures : The formyl group in the target compound would likely show distinct ¹³C NMR signals near δ 190–200 ppm, comparable to C=O signals in A2 (δ 164.2 ppm) and 2o (IR 1680 cm⁻¹) .

Biological Activity

N-(butan-2-yl)-4-formylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, which are known for their diverse biological activities. The structural formula can be represented as follows:

C9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research indicates that compounds with similar piperazine structures often exhibit inhibition of key enzymes such as cytochrome P450 (CYP) enzymes, which play crucial roles in drug metabolism and the biosynthesis of sterols in pathogens like Leishmania .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, certain analogs have shown potent activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . The structure-activity relationship (SAR) analysis suggests that modifications at the piperazine ring can enhance potency and selectivity against specific bacterial strains.

Antiviral Activity

Additionally, compounds similar to this compound have been investigated for their antiviral properties. Some studies indicate that these compounds can inhibit viral replication by interfering with nucleocapsid formation in hepatitis B virus (HBV) . The mechanism involves binding to core protein residues, leading to unstable nucleocapsid formation and subsequent degradation.

Efficacy and Toxicity

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Results indicate that while exhibiting antimicrobial and antiviral activities, the compound maintains a favorable safety profile with minimal toxicity towards human cells .

Case Studies and Experimental Findings

A number of case studies have explored the efficacy of piperazine derivatives:

  • Anti-tubercular Activity : A series of substituted piperazines were synthesized and evaluated for their anti-tubercular effects. Compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .
  • Antileishmanial Effects : Some derivatives showed selective inhibition against Leishmania species with effective concentrations leading to significant growth inhibition in promastigote forms .
  • Antiviral Mechanism : Studies on HBV indicated that certain piperazine derivatives could effectively disrupt viral assembly processes, showcasing their potential as antiviral agents .

Summary Table of Biological Activities

Activity TypeTarget Pathogen/ConditionIC50 (µM)Reference
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18
AntileishmanialLeishmania donovaniLow micromolar
AntiviralHepatitis B Virus (HBV)Effective inhibition observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(butan-2-yl)-4-formylpiperazine-1-carboxamide, and how do reaction conditions impact yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. A common approach includes:

  • Step 1 : Formylation of piperazine using formic acid derivatives (e.g., DMF/POCl₃) under anhydrous conditions.
  • Step 2 : Coupling with butan-2-amine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
  • Key variables : Temperature control (<40°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yields (typically 60–75%). Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical techniques :

  • NMR : ¹H/¹³C NMR to verify formyl proton (δ ~8.1 ppm) and carboxamide carbonyl (δ ~168 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 255.33.
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2850 cm⁻¹ (formyl C-H) .

Q. What solubility and stability challenges arise during experimental handling?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Use sonication or co-solvents (e.g., 10% ethanol) for aqueous assays .
  • Stability : Susceptible to hydrolysis under basic conditions. Store at –20°C in inert atmosphere; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Approach :

  • Docking studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs) leveraging the formyl group’s electrophilicity.
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
  • ADMET prediction : SwissADME to assess permeability (LogP ~1.8) and cytochrome P450 interactions .

Q. What strategies resolve contradictory data in receptor affinity assays?

  • Case example : Discrepancies in IC₅₀ values for serotonin receptor subtypes.

  • Experimental refinement :
  • Use radioligand binding assays (³H-LSD for 5-HT₂A) with purified membrane fractions.
  • Control for assay interference (e.g., detergent residues) via centrifugal filtration .
  • Data normalization : Express results as % inhibition relative to reference antagonists (e.g., ketanserin) .

Q. How does stereochemistry at the butan-2-yl group influence pharmacological activity?

  • Methodology :

  • Chiral synthesis : Resolve enantiomers using chiral HPLC (Chiralpak AD-H column) or asymmetric catalysis.
  • Biological testing : Compare R/S isomers in vitro (e.g., cAMP assays for GPCR activation).
  • Structural analysis : X-ray crystallography (e.g., CCDC deposition) to correlate configuration with binding poses .

Q. What mechanistic insights explain the compound’s off-target effects in kinase inhibition assays?

  • Hypothesis testing :

  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-targets (e.g., JAK2, EGFR).
  • Mutagenesis studies : Replace conserved lysine residues in ATP-binding pockets to assess binding dependency.
  • Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

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